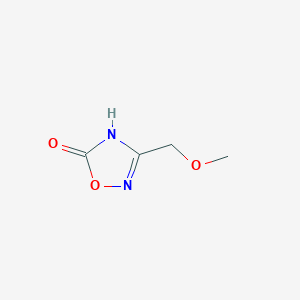

3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Description

Properties

IUPAC Name |

3-(methoxymethyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-8-2-3-5-4(7)9-6-3/h2H2,1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSUCFJJODWCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methoxymethyl hydrazine with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized oxadiazoles.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study indicated that derivatives of oxadiazoles were screened against glioblastoma cells (LN229), revealing promising cytotoxic effects, particularly in compounds that share structural similarities with 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one .

Antidiabetic Potential

In addition to anticancer properties, oxadiazole derivatives have been investigated for their anti-diabetic effects. For example, certain synthesized oxadiazoles demonstrated the ability to lower glucose levels significantly in diabetic models like Drosophila melanogaster. This suggests a potential for developing new therapeutic agents for diabetes management .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been a focal point of research. Compounds related to 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have shown efficacy against various bacterial strains. Studies indicate that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways .

Material Science Applications

Oxadiazole derivatives are being explored in material science due to their thermal stability and electronic properties. They are used in the development of photo-sensitizers and liquid crystals. The unique properties of these compounds make them suitable for applications in organic electronics and photonic devices .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Oxadiazole Derivatives | Significant cytotoxicity against LN229 glioblastoma cells |

| Antidiabetic | Oxadiazole Derivatives | Lowered glucose levels in Drosophila melanogaster models |

| Antimicrobial | Oxadiazole Derivatives | Effective against multiple bacterial strains |

Case Studies

- Anticancer Studies : A study published in Pharmaceuticals evaluated new 1,3,4-Oxadiazole derivatives for their anticancer activity. The results indicated that certain derivatives showed high percent growth inhibition against various cancer cell lines including MDA-MB-231 .

- Antidiabetic Research : Another investigation highlighted the anti-diabetic potential of synthesized oxadiazoles through in vivo studies on genetically modified models. Compounds demonstrated significant reductions in glucose levels .

- Antimicrobial Efficacy : Research focusing on antimicrobial activity revealed that specific oxadiazole derivatives exhibited strong activity against E. coli and other pathogens, suggesting their potential as new antibiotic candidates .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

3-(Methoxymethyl)-1,2,4-oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.

4H-1,2,4-oxadiazol-5-one: The parent compound without the methoxymethyl group.

3-(Methyl)-4H-1,2,4-oxadiazol-5-one: A compound with a methyl group instead of a methoxymethyl group.

Uniqueness

3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound that belongs to the oxadiazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

- Molecular Formula : C5H9N3O2

- Molecular Weight : 143.14 g/mol

- CAS Number : 1247053-47-9

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has been evaluated for its efficacy against various cancer cell lines.

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It may also inhibit key signaling pathways involved in cancer cell proliferation.

- Case Studies :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | MDA-MB-231 | 15 |

| 3-(Methoxymethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | HCT116 | 12 |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its derivatives have been tested against various bacterial strains and fungi.

- Antibacterial Properties :

- Antifungal Properties :

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Candida albicans | 2 |

| Aspergillus niger | 8 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds is often linked to their structural features. Modifications at the methoxy and carbonyl positions can enhance potency and selectivity against specific targets.

- Key Structural Features :

- The presence of the methoxy group at the 3-position is crucial for maintaining biological activity.

- Variations in substituents on the oxadiazole ring can lead to improved efficacy and reduced toxicity.

Q & A

Q. How can the pKa of the 4,5-dihydro-1,2,4-oxadiazol-5-one group be determined experimentally?

Methodological Answer: The pKa of the oxadiazolone moiety can be measured using potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetone). A protocol involves titrating the compound with tetrabutylammonium hydroxide (TBAH) and calculating the half-neutralization potential (HNP) from the titration curve. This method was validated for structurally similar triazolone derivatives, where HNP values correlated with pKa values in solvents like DMF and tert-butyl alcohol . Calibration of the pH meter and precise documentation of mV changes during titration are critical for accuracy.

Q. What computational methods are suitable for predicting the acidity of the oxadiazolone moiety?

Methodological Answer: The SPARC program is recommended for predicting pKa values of oxadiazolone derivatives, as it includes parameterization for this functional group. For example, SPARC calculated a pKa of 6.80 for the 4,5-dihydro-1,2,4-oxadiazol-5-one group in azilsartan, closely aligning with experimental data. In contrast, Jaguar lacks parameterization for this moiety and may produce unreliable results . Researchers should validate computational predictions with experimental titration data.

Q. What synthetic routes are effective for introducing the methoxymethyl substituent?

Methodological Answer: The methoxymethyl group can be introduced via Vilsmeier-Haack reactions or hydrazine-mediated cyclization . For example, hydrazine hydrate reacts with ester precursors to form 4,5-dihydro-1,2,4-triazol-5-one analogs under basic conditions . Modifying reaction conditions (e.g., solvent polarity, temperature) optimizes yield. Characterization via NMR and mass spectrometry is essential to confirm substitution patterns.

Q. What analytical techniques are recommended for characterizing intermolecular interactions in crystal structures?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving intermolecular interactions, such as C–H···O hydrogen bonds. For example, SC-XRD of related oxadiazolone derivatives revealed disordered oxazole rings and weak hydrogen bonding networks in monoclinic crystal systems (space group P21/n). Refinement parameters (e.g., R values < 0.06) ensure structural accuracy .

Advanced Research Questions

Q. Are there discrepancies between theoretical and experimental pKa values for this compound?

Methodological Answer: Yes. Computational tools like SPARC predict pKa values (e.g., 6.80 for azilsartan’s oxadiazolone group), but experimental titration in physiological conditions (pH 7.4) shows partial ionization (78–93.8%) due to solvent effects . To resolve discrepancies, cross-validate results using ab initio calculations (e.g., DFT) with implicit solvent models and compare against titration data in multiple solvents.

Q. How does the methoxymethyl substituent influence the compound’s stability?

Methodological Answer: The methoxymethyl group enhances hydrolytic stability by sterically shielding the oxadiazolone ring. Stability studies under varying pH (e.g., 1.2–7.4) and temperatures (25–40°C) can quantify degradation kinetics. For analogs, LC-MS/MS analysis of degradation products (e.g., carboxylic acid derivatives) reveals hydrolysis pathways .

Q. How to design experiments to assess the compound’s reactivity under varying pH conditions?

Methodological Answer: Use pH-dependent kinetic studies in buffered solutions (e.g., phosphate, acetate buffers) to monitor reactivity. For example, track oxadiazolone ring opening via UV-Vis spectroscopy at λ = 250–300 nm. Correlate rate constants (k) with pH to identify reactive pH ranges. Pre-formulation studies should include accelerated stability testing (40°C/75% RH) .

Q. What are the challenges in modeling the electronic structure of this compound?

Methodological Answer: The electron-deficient oxadiazolone ring and methoxymethyl substituent create complex charge distributions. Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model frontier molecular orbitals (HOMO/LUMO) but may require solvent correction (e.g., PCM model). Discrepancies arise from neglecting dynamic correlation effects, necessitating hybrid QM/MM approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.